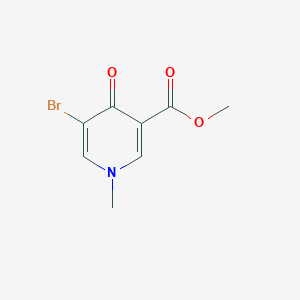

Methyl 5-bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate

Description

Methyl 5-bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate is a brominated dihydropyridine derivative characterized by a 1,4-dihydropyridine core substituted with a methyl group at the 1-position, a keto group at the 4-position, a bromine atom at the 5-position, and a methyl ester at the 3-position. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive dihydropyridines, which are often explored as calcium channel blockers or intermediates in heterocyclic synthesis .

Properties

CAS No. |

1052114-84-7 |

|---|---|

Molecular Formula |

C8H8BrNO3 |

Molecular Weight |

246.06 g/mol |

IUPAC Name |

methyl 5-bromo-1-methyl-4-oxopyridine-3-carboxylate |

InChI |

InChI=1S/C8H8BrNO3/c1-10-3-5(8(12)13-2)7(11)6(9)4-10/h3-4H,1-2H3 |

InChI Key |

WONREHDSAPUCDS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)C(=C1)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Mo(CO)₆-Mediated Ring Expansion of Isoxazole Precursors

A high-yield method for synthesizing substituted 4-oxo-1,4-dihydropyridine-3-carboxylates involves molybdenum hexacarbonyl [Mo(CO)₆]-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates (Figure 1). For the target compound, a brominated isoxazole precursor is required. The reaction proceeds via thermal rearrangement in xylene under reflux, generating the dihydropyridine core.

Reaction Mechanism

- Isoxazole Synthesis : Brominated isoxazoles are prepared via cycloaddition of nitrile oxides (from N-hydroxyimidoyl chlorides) with propargyl halides, followed by cyanation and esterification.

- Ring Expansion : The isoxazole undergoes Mo(CO)₆-catalyzed rearrangement to form the dihydropyridine ring, with the bromine retained at position 5.

- Esterification : The carboxylic acid intermediate is esterified using diazomethane to yield the methyl ester.

Key Data

Three-Component Condensation

A catalyst-free, eco-friendly approach utilizes methyl 3-aminocrotonate, diketones, and brominated aldehydes in a one-pot reaction (Figure 2). This method is scalable and avoids transition-metal catalysts.

Procedure

- Reagents : Methyl 3-aminocrotonate (1 eq), 5-bromo-2-hydroxybenzaldehyde (1 eq), and acetylacetone (1 eq) are stirred in ethanol at 80°C.

- Cyclization : The mixture undergoes Hantzsch-type cyclization to form the dihydropyridine ring.

- Ester Retention : The methyl ester remains intact under mild conditions.

Key Data

Electrocatalytic Carboxylation of Dihydropyridine Intermediates

Electrocarboxylation using Mg–Pt electrodes in an undivided cell introduces carboxyl groups to 1,4-dihydropyridines (1,4-DHPs). While this method typically generates dicarboxylic acids, modifying the substrate to include a bromine atom enables the synthesis of mono-carboxylated esters.

Bromination of Pre-Formed Dihydropyridine Esters

Post-synthetic bromination offers a route to introduce bromine at position 5.

Steps

- Core Synthesis : Methyl 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate is prepared via Hantzsch reaction.

- Bromination : N-Bromosuccinimide (NBS) in CCl₄ at 0°C selectively brominates position 5.

Key Data

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Scalability | Bromine Source |

|---|---|---|---|---|

| Mo(CO)₆ Ring Expansion | 37–46 | Xylene reflux, Mo(CO)₆ | Moderate | Brominated isoxazole |

| Three-Component | 71–77 | Ethanol, 80°C | High | Brominated aldehyde |

| Electrocarboxylation | 60–68 | Electrochemical, CO₂ | Low | Pre-brominated substrate |

| Post-Synthetic Bromination | ~50 | NBS, CCl₄ | High | NBS |

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 5-bromo-1,4-dihydro-1-methyl-4-oxo-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridinecarboxylic acids, alcohols, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Pyridinecarboxylic acid, 5-bromo-1,4-dihydro-1-methyl-4-oxo-, methyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 5-bromo-1,4-dihydro-1-methyl-4-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of methyl 5-bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate, a comparative analysis with structurally analogous compounds is provided below. Key differences in substituents, synthetic routes, and physicochemical properties are highlighted.

Structural Analogues from Dihydropyridine Family

The following compounds share the 1,4-dihydropyridine core but differ in substituents and functional groups:

Key Differences and Implications

Substituent Effects on Reactivity :

- The bromine at position 5 in the target compound contrasts with the chlorine in compounds IIa–IIc. Bromine’s larger atomic radius and polarizability may enhance its utility in Suzuki-Miyaura cross-couplings compared to chlorine, which is less reactive in such transformations.

- The aldehyde group at position 5 in IIa–IIc introduces additional electrophilic character, enabling condensation reactions absent in the brominated analogue.

Aryl Substituent Influence: Nitrophenyl groups at position 4 (IIa–IIc) confer strong electron-withdrawing effects, which stabilize the dihydropyridine ring and influence π-π stacking in crystal structures.

Synthetic Methodologies :

- Compounds IIa–IIc were synthesized via microwave-assisted Vilsmeier-Haack formylation, achieving yields of 65–69% . In contrast, the benzyloxy-substituted analogue () required palladium-catalyzed carbonylation, highlighting the divergent synthetic strategies dictated by substituent complexity .

Spectroscopic Properties: ¹H-NMR Shifts: The methyl ester (OCH₃) in IIa–IIc resonates at δ 3.54–3.55, consistent with the target compound’s expected signal. The aldehyde proton (CHO) in IIa–IIc appears at δ ~9.65, absent in the brominated analogue . Melting Points: Nitroaryl-substituted compounds (IIa–IIc) exhibit higher melting points (178–214°C) compared to non-aryl dihydropyridines, likely due to enhanced crystal packing via nitro-group hydrogen bonding .

Biological Activity

Methyl 5-bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 246.06 g/mol

- CAS Number : 1052114-84-7

This compound belongs to the class of 1,4-dihydropyridines (1,4-DHPs), which are known for their ability to act as calcium channel blockers. These compounds primarily target L-type calcium channels but can also affect T-type calcium channels, making them valuable in treating cardiovascular and neurological disorders .

Key Mechanisms:

- Calcium Channel Blockade : The compound inhibits calcium influx in cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure.

- Neuroprotective Effects : By modulating calcium channel activity, it may also provide neuroprotection against excitotoxicity in neuronal cells.

Cardiovascular Effects

Research indicates that 1,4-DHPs exhibit significant cardiovascular benefits. They are effective in treating hypertension and angina by relaxing vascular smooth muscle and decreasing peripheral resistance .

Neuroprotective Properties

Studies suggest that derivatives of 1,4-DHPs can protect against neurodegenerative diseases by preventing neuronal cell death through calcium modulation and antioxidant effects .

Case Studies

- Calcium Channel Selectivity : A study highlighted that structural modifications on the dihydropyridine scaffold can enhance selectivity for T-type calcium channels over L-type channels. For instance, the introduction of specific substituents significantly increased blocking activity against T-type channels (Cav3.2) compared to L-type (Cav1.2) .

- Photostability and Degradation : Another research focused on the photodegradation of 1,4-DHPs under light exposure, revealing that these compounds are sensitive to light, leading to degradation products that may have different biological activities. The study employed quantitative structure–activity relationship (QSAR) models to predict stability and efficacy .

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | CHBrNO | Calcium channel blocker; neuroprotective |

| 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | CHNO | Less reactive; lacks bromine |

| 5-Bromo-2-hydroxynicotinic acid | CHBrNO | Different reactivity; potential anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.